molecular formula C19H14ClNO3 B3745329 2-(4-benzylphenoxy)-1-chloro-3-nitrobenzene

2-(4-benzylphenoxy)-1-chloro-3-nitrobenzene

Cat. No. B3745329
M. Wt: 339.8 g/mol
InChI Key: QQGLLOBZQCTDRO-UHFFFAOYSA-N
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Description

The compound “2-(4-benzylphenoxy)-1-chloro-3-nitrobenzene” is a complex organic molecule. It contains a benzene ring, a benzyl group, a phenoxy group, a chloro group, and a nitro group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzyl group, the introduction of the phenoxy group, and the addition of the chloro and nitro groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, benzyl group, and phenoxy group would likely contribute to the overall stability of the molecule, while the chloro and nitro groups could potentially influence its reactivity .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions and the other reactants present. The benzene ring could undergo electrophilic aromatic substitution reactions, while the chloro and nitro groups could act as leaving groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its stability and solubility, while the chloro and nitro groups could influence its reactivity and polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties and how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks .

properties

IUPAC Name

2-(4-benzylphenoxy)-1-chloro-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3/c20-17-7-4-8-18(21(22)23)19(17)24-16-11-9-15(10-12-16)13-14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGLLOBZQCTDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylphenoxy)-1-chloro-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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